[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride
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Overview
Description
[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride is a chemical compound that belongs to the class of organic compounds known as fluorenes. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride typically involves the protection of the amino group of the propylamine with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the formation of the azanium ion through protonation and the subsequent addition of chloride ions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The fluorenyl group can undergo oxidation to form fluorenone derivatives, while the azanium ion can be reduced to form the corresponding amine.
Hydrolysis: The Fmoc group can be removed through hydrolysis under basic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Hydrolysis: Basic conditions using sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation: Products include fluorenone derivatives.
Reduction: Products include the corresponding amine.
Hydrolysis: The primary product is the free amine.
Scientific Research Applications
[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride involves the interaction of the fluorenylmethoxycarbonyl group with various molecular targets. The Fmoc group acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis. The azanium ion enhances the solubility and reactivity of the compound, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride can be compared with other similar compounds such as:
- [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride
- [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butyl]azanium;chloride
- [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]azanium;chloride
These compounds share the fluorenylmethoxycarbonyl protecting group but differ in the length and nature of the alkyl chain attached to the azanium ion. The unique properties of this compound, such as its specific reactivity and solubility, make it particularly useful in certain applications .
Properties
IUPAC Name |
[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOFWULBDZBXDL-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[NH3+])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[NH3+])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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